molecular formula C19H25N3O3 B7135110 N-[2-[5-[1-(4-methoxyphenyl)cyclopentyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide

N-[2-[5-[1-(4-methoxyphenyl)cyclopentyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide

Cat. No.: B7135110
M. Wt: 343.4 g/mol
InChI Key: PLDHBSBKNDICQT-UHFFFAOYSA-N
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Description

N-[2-[5-[1-(4-methoxyphenyl)cyclopentyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a methoxyphenyl group, a cyclopentyl ring, and an oxadiazole ring, making it an interesting subject for scientific research.

Properties

IUPAC Name

N-[2-[5-[1-(4-methoxyphenyl)cyclopentyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-13(23)21-18(2,3)16-20-17(25-22-16)19(11-5-6-12-19)14-7-9-15(24-4)10-8-14/h7-10H,5-6,11-12H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDHBSBKNDICQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C)(C)C1=NOC(=N1)C2(CCCC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[5-[1-(4-methoxyphenyl)cyclopentyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide typically involves multiple steps, including the formation of the oxadiazole ring and the attachment of the methoxyphenyl and cyclopentyl groups. Common synthetic routes may involve:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as the use of dehydrating agents or catalysts.

    Attachment of the Methoxyphenyl Group: This step may involve nucleophilic substitution reactions where the methoxyphenyl group is introduced to the intermediate compound.

    Incorporation of the Cyclopentyl Ring: This can be done through various methods, including cycloaddition reactions or the use of cyclopentyl halides in substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-[5-[1-(4-methoxyphenyl)cyclopentyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-[5-[1-(4-methoxyphenyl)cyclopentyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of N-[2-[5-[1-(4-methoxyphenyl)cyclopentyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxyphenyl)acetamide: Shares the methoxyphenyl group but lacks the oxadiazole and cyclopentyl rings.

    Cyclopentylamine: Contains the cyclopentyl ring but lacks the methoxyphenyl and oxadiazole groups.

    1,2,4-Oxadiazole Derivatives: Compounds with the oxadiazole ring but different substituents.

Uniqueness

N-[2-[5-[1-(4-methoxyphenyl)cyclopentyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide is unique due to its combination of structural features, including the methoxyphenyl group, cyclopentyl ring, and oxadiazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

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